![molecular formula C11H10N2O B2382460 2,3-Dihydrofuro[3,2-b]quinolin-9-amine CAS No. 1379340-57-4](/img/structure/B2382460.png)

2,3-Dihydrofuro[3,2-b]quinolin-9-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is a chemical compound . Unfortunately, there is not much information available about this specific compound .

Molecular Structure Analysis

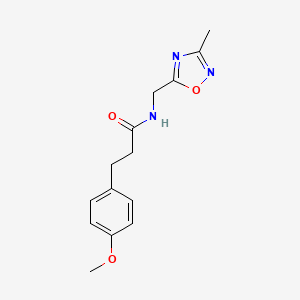

The molecular weight of “2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is 186.21 . The InChI code is 1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) .

Physical And Chemical Properties Analysis

“2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is a powder . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The quinoline scaffold, including furoquinolines, has garnered attention as potential anticancer agents. Furoquinoline derivatives have demonstrated promising results through various mechanisms, such as cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and modulation of nuclear receptor responsiveness . Researchers have explored their use against different types of cancer, making them valuable candidates for further investigation.

Antibacterial and Bacteriolytic Activities

Compounds containing a pyranoquinoline nucleus (a structural motif found in furoquinolines) have been employed for their bactericidal and bacteriolytic properties. These derivatives exhibit activity against bacterial pathogens, making them relevant in the fight against infectious diseases .

Acetylcholinesterase Inhibition

Furoquinolines have been investigated for their potential as acetylcholinesterase inhibitors. Modulating acetylcholine levels is crucial in conditions like Alzheimer’s disease, where cholinergic dysfunction occurs. These compounds may contribute to cognitive improvement and neuroprotection .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Furoquinolines have shown anti-inflammatory activity, making them interesting candidates for managing inflammatory conditions .

Antimalarial Properties

Malaria remains a global health concern. Some furoquinoline derivatives exhibit antimalarial effects, potentially disrupting the parasite’s life cycle or inhibiting its growth .

Calcium-Signaling Inhibition

Calcium signaling is essential for cellular processes. Furoquinolines have been explored for their ability to modulate calcium channels, which could impact various physiological functions .

Safety and Hazards

The safety information available indicates that “2,3-Dihydrofuro[3,2-b]quinolin-9-amine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

It’s known that quinoline-containing compounds, which include 2,3-dihydrofuro[3,2-b]quinolin-9-amine, have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

It’s suggested that the formation of a highly electrophilic quinoline type o-quinone methide is an intermediate step in the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides . This could potentially play a role in its interaction with its targets.

Biochemical Pathways

Quinoline-containing compounds have been reported to strongly activate cell apoptosis , which is a crucial pathway in cancer treatment.

Result of Action

Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Eigenschaften

IUPAC Name |

2,3-dihydrofuro[3,2-b]quinolin-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZWGSWFCGKDCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C3=CC=CC=C3N=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrofuro[3,2-b]quinolin-9-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)

![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2382381.png)

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)